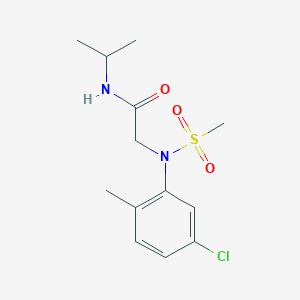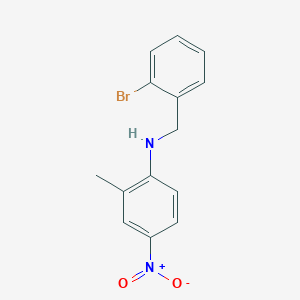
N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide, also known as CI-994, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACIs). It has been studied extensively for its potential in cancer treatment and other therapeutic applications.
Mecanismo De Acción
N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide works by inhibiting the activity of HDACs, which are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene repression. By inhibiting HDACs, N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide promotes the acetylation of histones, leading to chromatin relaxation and gene expression. This results in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to cell cycle arrest, apoptosis, and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide has been shown to induce cell cycle arrest at the G1 and G2/M phases, inhibit cell proliferation, and promote apoptosis in various cancer cell lines. It has also been shown to downregulate the expression of anti-apoptotic proteins and upregulate the expression of pro-apoptotic proteins. In addition, N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. This results in the inhibition of tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide has several advantages as a research tool. It is a potent and selective HDACI, which makes it useful for studying the role of HDACs in gene expression and cancer biology. It is also relatively stable and easy to synthesize, which makes it accessible to researchers. However, N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide has some limitations. It has been shown to have off-target effects on other enzymes, which may complicate the interpretation of experimental results. In addition, it has poor solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide. One area of interest is the development of more potent and selective HDACIs based on the structure of N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide. Another area of interest is the combination of N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide with other anticancer agents to enhance its therapeutic efficacy. In addition, there is interest in studying the role of N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide in the treatment of neurodegenerative diseases and viral infections. Finally, there is interest in studying the pharmacokinetics and pharmacodynamics of N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide in preclinical and clinical settings to optimize its therapeutic use.
Conclusion:
In conclusion, N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide is a potent and selective HDACI that has been studied extensively for its potential in cancer treatment and other therapeutic applications. Its mechanism of action involves the inhibition of HDACs, leading to chromatin relaxation and gene expression. It has been shown to induce cell cycle arrest, inhibit cell proliferation, and promote apoptosis in various cancer cell lines. N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide has several advantages as a research tool, but also has some limitations. Future research on N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide will focus on the development of more potent and selective HDACIs, the combination of N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide with other anticancer agents, and the study of its role in the treatment of neurodegenerative diseases and viral infections.
Métodos De Síntesis
The synthesis of N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide involves the reaction of 5-chloro-2-methylbenzoyl chloride with N-isopropylglycine in the presence of a base, followed by the reaction with methylsulfonyl chloride. The final product is obtained through purification by crystallization or chromatography.
Aplicaciones Científicas De Investigación
N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide has been studied extensively for its potential in cancer treatment. It has been shown to induce cell cycle arrest, inhibit cell proliferation, and promote apoptosis in various cancer cell lines. It has also been studied for its potential in the treatment of neurodegenerative diseases and viral infections.
Propiedades
IUPAC Name |
2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3S/c1-9(2)15-13(17)8-16(20(4,18)19)12-7-11(14)6-5-10(12)3/h5-7,9H,8H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAJMVWDMMOUBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N(CC(=O)NC(C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N-propan-2-ylglycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(4-methoxyphenyl)amino]methylene}-2-phenyl-1,3(2H,4H)-isoquinolinedione](/img/structure/B5138996.png)

![isopropyl 6-(3,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B5139009.png)

![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5139027.png)
![2-[(5-chloro-2-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5139033.png)
![N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5139040.png)
![4-{[(8,8-dimethyl-2,9-dioxo-8,9-dihydro-2H,10H-pyrano[2,3-f]chromen-10-ylidene)methyl]amino}benzoic acid](/img/structure/B5139047.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-methylglycinamide](/img/structure/B5139065.png)
![N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide](/img/structure/B5139068.png)
![N-[2-(2-furyl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5139070.png)
![3-(1-{[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}-3-piperidinyl)-1-propanol](/img/structure/B5139077.png)
![1,4-dimethyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5139097.png)
